molecular formula C10H8F4N2 B13033634 (3S)-3-Amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanenitrile

(3S)-3-Amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanenitrile

Cat. No.: B13033634
M. Wt: 232.18 g/mol
InChI Key: CEHLMQUQNUJNJX-VIFPVBQESA-N
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Description

(3S)-3-Amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanenitrile is a complex organic compound characterized by the presence of an amino group, a fluoro-substituted phenyl ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanenitrile typically involves multi-step organic reactions. One common method includes the reaction of a fluoro-substituted benzaldehyde with an appropriate amine and nitrile source under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods aim to optimize reaction conditions, reduce waste, and improve overall yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

    Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield fluoro-substituted carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

(3S)-3-Amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanenitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact mechanism may vary depending on the application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S)-3-Amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanenitrile stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential applications. Its stereochemistry and the presence of both fluoro and trifluoromethyl groups make it a valuable compound for various research and industrial purposes.

Properties

Molecular Formula

C10H8F4N2

Molecular Weight

232.18 g/mol

IUPAC Name

(3S)-3-amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanenitrile

InChI

InChI=1S/C10H8F4N2/c11-8-2-1-6(10(12,13)14)5-7(8)9(16)3-4-15/h1-2,5,9H,3,16H2/t9-/m0/s1

InChI Key

CEHLMQUQNUJNJX-VIFPVBQESA-N

Isomeric SMILES

C1=CC(=C(C=C1C(F)(F)F)[C@H](CC#N)N)F

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(CC#N)N)F

Origin of Product

United States

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